molecular formula C13H11NO5 B14616967 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester CAS No. 60336-04-1

2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester

Cat. No.: B14616967
CAS No.: 60336-04-1
M. Wt: 261.23 g/mol
InChI Key: IRPGRWKUENLKLS-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester functional group

Preparation Methods

The synthesis of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 5-(4-nitrophenyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form amine derivatives, which may interact with biological targets such as enzymes or receptors. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be compared with other similar compounds, such as:

    5-(4-Nitrophenyl)-2-furoic acid: This compound lacks the ethyl ester group but shares the nitrophenyl and furan moieties.

    Ethyl 2-furancarboxylate: This compound has a similar furan ring and ethyl ester group but lacks the nitrophenyl substitution.

    5-Hydroxymethyl-2-furancarboxylic acid: This compound has a hydroxymethyl group instead of the nitrophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

60336-04-1

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 5-(4-nitrophenyl)furan-2-carboxylate

InChI

InChI=1S/C13H11NO5/c1-2-18-13(15)12-8-7-11(19-12)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3

InChI Key

IRPGRWKUENLKLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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